3-Acetyl-2-bromopyridine
Overview
Description
3-Acetyl-2-bromopyridine, with the chemical formula C8H7BrNO and CAS registry number 84199-61-1, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its acetyl and bromine functional groups.
Mechanism of Action
Target of Action
3-Acetyl-2-bromopyridine is a chemical reagent used in nonquaternary reactivators of GF-inhibited human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By reactivating this enzyme, this compound helps to regulate the levels of acetylcholine in the body .
Mode of Action
It is known that the compound interacts with its target, acetylcholinesterase, to reactivate the enzyme and regulate the levels of acetylcholine in the body . This interaction and the resulting changes help to maintain the balance of neurotransmitters, which is crucial for the proper functioning of the nervous system .
Biochemical Pathways
Given its role in reactivating acetylcholinesterase, it can be inferred that the compound plays a role in the cholinergic system, which involves the synthesis, release, and degradation of acetylcholine .
Result of Action
The primary result of this compound’s action is the reactivation of GF-inhibited human acetylcholinesterase . This helps to regulate the levels of acetylcholine in the body, ensuring the proper functioning of the nervous system .
Biochemical Analysis
Biochemical Properties
3-Acetyl-2-bromopyridine is a chemical reagent used in nonquaternary reactivators of GF-inhibited human acetylcholinesterase . It is also used in the synthesis of HIV-1 reverse transcriptase inhibitors
Cellular Effects
Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may influence cell function by inhibiting the replication of HIV-1 virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of HIV-1 reverse transcriptase inhibitors , suggesting that it may bind to and inhibit the function of the HIV-1 reverse transcriptase enzyme. This could lead to changes in gene expression and enzyme activity.
Metabolic Pathways
Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may be involved in pathways related to viral replication and inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-2-bromopyridine can be synthesized through various methods. One common approach involves the bromination of 3-acetylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 3-acetyl-2-aminopyridine or 3-acetyl-2-thiopyridine.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include 3-acetylpyridine carboxylic acid or 3-acetylpyridine alcohol
Scientific Research Applications
3-Acetyl-2-bromopyridine is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 2-Acetyl-6-bromopyridine
- 3-Amino-2-bromopyridine
- 2-Bromo-3-chloropyridine
- 2-Acetyl-3-bromothiophene
Comparison: 3-Acetyl-2-bromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-acetyl-6-bromopyridine, it offers different regioselectivity in coupling reactions. Its bromine and acetyl groups provide a versatile platform for various synthetic transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZSPNXTDPUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433761 | |
Record name | 3-ACETYL-2-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-61-1 | |
Record name | 3-ACETYL-2-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromopyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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